molecular formula C12H16N4 B13437419 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13437419
M. Wt: 216.28 g/mol
InChI Key: CEJMMNRTYIEKSY-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by an isobutyl group at the 1-position and a pyridin-2-yl substituent at the 3-position of the pyrazole ring. Pyrazol-5-amine scaffolds are widely studied due to their versatility in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyridin-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H16N4/c1-9(2)8-16-12(13)7-11(15-16)10-5-3-4-6-14-10/h3-7,9H,8,13H2,1-2H3

InChI Key

CEJMMNRTYIEKSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)N

Origin of Product

United States

Preparation Methods

Direct N-Alkylation of Pyrazole Derivatives

One of the foundational methods for synthesizing N-substituted pyrazoles, such as 1-isobutyl-pyrazoles, involves the direct alkylation of pyrazole or pyrazol-5-amine derivatives using alkyl halides or alkyl amines under mild conditions. Gulia et al. (2021) reported a method where primary aliphatic amines, such as isobutylamine, were reacted with 1,3-dicarbonyl compounds (e.g., 2,4-pentanedione) and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C for 1.5 hours to yield N-alkylated pyrazoles with moderate yields (~36–38%). This approach avoids the use of inorganic reagents and allows for a broad variety of N-substituents to be introduced efficiently.

Parameter Conditions Outcome
Starting amine Isobutylamine (primary aliphatic) N-isobutyl pyrazole derivative
1,3-Dicarbonyl reagent 2,4-pentanedione Pyrazole ring formation
Oxidizing agent O-(4-nitrobenzoyl)hydroxylamine Facilitates ring closure
Solvent N,N-Dimethylformamide (DMF) Polar aprotic, promotes reaction
Temperature 85 °C Mild heating
Reaction time 1.5 hours Efficient conversion
Yield ~36–38% Moderate yields

This method is adaptable for synthesizing 1-isobutyl substituted pyrazoles, which can be further functionalized.

Suzuki-Miyaura Cross-Coupling for Pyridin-2-yl Substitution

The introduction of the pyridin-2-yl group at the 3-position of the pyrazole ring is commonly achieved via Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed coupling between pyrazole boronate esters and pyridin-2-yl halides is well-documented. Jörg et al. (2023) detailed a general procedure where 4-pyrazoleboronic acid pinacol ester was reacted with halopyridines in the presence of cesium carbonate and PdCl2(PPh3)2 catalyst in DMF or DME at 85–100 °C for several hours until complete conversion was observed.

Parameter Conditions Outcome
Pyrazole boronic ester 4-pyrazoleboronic acid pinacol ester N-substituted pyrazole boronate
Pyridin-2-yl halide 2-bromopyridine or 2-chloropyridine Pyridin-2-yl substitution
Base Cs2CO3 Deprotonates boronate for coupling
Catalyst PdCl2(PPh3)2 Palladium catalyst for coupling
Solvent DMF or DME Polar aprotic solvents
Temperature 85–100 °C Promotes coupling reaction
Reaction time Several hours Full conversion monitored by LC-MS
Yield Moderate to good (varies) Efficient pyridin-2-yl incorporation

This strategy reliably installs the pyridin-2-yl substituent at the 3-position of the pyrazole ring, crucial for the target compound.

Multi-Step Synthesis Combining Alkylation and Cross-Coupling

The synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves first preparing the 1-isobutyl-pyrazole intermediate via direct alkylation or condensation methods, followed by the Suzuki coupling to introduce the pyridin-2-yl group.

Alternatively, the pyrazole core with the pyridin-2-yl substituent can be synthesized first, then subjected to N-alkylation with isobutyl halides under basic conditions.

Representative Synthetic Procedure

Preparation of 1-isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Boronic Ester Intermediate)

  • According to Jörg et al., the isobutyl-substituted pyrazole boronic ester is synthesized by reacting 1H-pyrazole with isobutyl halide under basic conditions, followed by borylation to install the boronate ester functionality.

  • The crude product is purified by flash column chromatography (FCC) using petroleum ether (PE) and ethyl acetate (EtOAc) mixtures.

  • Typical yield reported: 58%.

Suzuki Coupling with 2-Bromopyridine

  • The boronic ester intermediate is coupled with 2-bromopyridine in the presence of PdCl2(PPh3)2 catalyst and Cs2CO3 base in DMF at 85–100 °C.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification is done by column chromatography and preparative high-performance liquid chromatography (HPLC).

  • Final product: 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine as a colorless oil or crystalline solid.

Spectroscopic and Analytical Characterization

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose Yield (%) Reference
1. Pyrazole formation via condensation Primary amine (isobutylamine), 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C, 1.5 h Formation of 1-isobutyl-pyrazole ~36–38
2. Borylation of pyrazole Borylating agent, base, solvent (DMF/PE) Preparation of boronic ester intermediate 58
3. Suzuki coupling 2-bromopyridine, PdCl2(PPh3)2, Cs2CO3, DMF, 85–100 °C Installation of pyridin-2-yl group Moderate
4. Purification Flash chromatography, preparative HPLC Isolation of pure product -

Additional Notes on Structural Variants and Related Compounds

  • Related compounds such as 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine have been synthesized via condensation of 2-hydrazinylpyridine with 3-oxo-3-(ferrocenyl)propanenitrile in ethanol under reflux for 48 h, followed by chromatographic purification. This illustrates the versatility of hydrazine-pyrazole ring formation strategies applicable to the target compound.

  • The choice of alkylating agents and pyridine derivatives can be tuned to optimize yields and properties.

Chemical Reactions Analysis

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives

Compound Name R1 (Position 1) R3 (Position 3) Molecular Weight Key Properties/Applications References
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine Isobutyl Pyridin-2-yl ~217.28* Potential enzyme inhibition; moderate lipophilicity Inferred
3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine Methyl Pyridin-2-yl ~175.20 Fluorescent intermediate; used in heterocyclic synthesis
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine (25n) Phenyl tert-Butyl ~229.31 Commercially available; bulky substituent for steric hindrance
4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine Propyl Pyridin-2-yl 202.26 Building block for heterocyclic compounds
3-Methyl-1-phenyl-1H-pyrazol-5-amine (1131-18-6) Phenyl Methyl 173.21 Inhibitor scaffold; simple aromatic substitution

*Calculated based on formula C12H16N3.

Substituent Impact Analysis:

  • Phenyl (e.g., 25n): Introduces aromaticity but may reduce solubility due to hydrophobicity .
  • R3 (Position 3):
    • Pyridin-2-yl: Facilitates hydrogen bonding and metal coordination, critical for enzyme inhibition (e.g., thrombin, kinases) .
    • Thiophen-2-yl (e.g., MK51): Enhances electron-rich character, useful in materials science .

Physicochemical Properties

  • Solubility: Isobutyl’s moderate lipophilicity (clogP ~2.5) may offer better solubility than phenyl analogs (clogP >3) but lower than methyl derivatives .
  • NMR Data: Analogous compounds (e.g., 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine) show characteristic pyrazole and pyridine proton signals at δ 6.5–8.5 ppm .

Biological Activity

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine moiety and an isobutyl group, contributing to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine. Pyrazole compounds have been shown to exhibit antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that compounds with a pyrazole scaffold can inhibit the growth of lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) cells .
Cell LineIC50 (μM)Reference
MDA-MB-23110.5
HepG212.0
A549 (Lung Cancer)9.8

These findings suggest that the incorporation of specific substituents in the pyrazole structure enhances its anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process:

  • Selectivity Index : Some derivatives exhibited a selectivity index greater than 300 for COX-2 over COX-1, indicating lower gastrointestinal toxicity compared to traditional NSAIDs .
CompoundCOX-2 IC50 (μM)COX-1 IC50 (μM)Selectivity Index
1-Isobutyl...0.015.40540
Compound X0.053.0060

This selectivity suggests that such compounds could serve as safer alternatives for managing inflammation.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored, with promising results against various pathogens:

  • In vitro assays revealed that certain pyrazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine:

  • Synthesis and Evaluation : A study synthesized various substituted pyrazoles and evaluated their anticancer activity in vitro against multiple cancer cell lines, highlighting the role of structural modifications in enhancing biological efficacy .
  • Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives significantly reduced inflammation in carrageenan-induced paw edema models, supporting their potential use as anti-inflammatory agents .

Q & A

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/airborne exposure.
  • Waste Treatment : Incinerate at >800°C or hydrolyze with 1M NaOH to degrade amine groups.
  • Spill Management : Absorb with vermiculite and neutralize with dilute acetic acid .

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